molecular formula C19H21ClN2O2 B6718031 N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide

N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide

Cat. No.: B6718031
M. Wt: 344.8 g/mol
InChI Key: VBZQHPUQWVADAK-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide is a complex organic compound that features a cyclopentyl ring, a chlorophenyl group, and a pyridinyl moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-7-5-15(6-8-16)19(11-1-2-12-19)22-18(24)10-4-14-3-9-17(23)21-13-14/h3,5-9,13H,1-2,4,10-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQHPUQWVADAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)NC(=O)CCC3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentyl ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The pyridinyl moiety is then incorporated via a condensation reaction. The final step involves the formation of the amide bond under mild conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide
  • N-[1-(4-bromophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide
  • N-[1-(4-methylphenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide

Uniqueness

N-[1-(4-chlorophenyl)cyclopentyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl ring and the pyridinyl moiety also contributes to its distinct properties, making it a valuable compound for various applications.

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